

Introduction: The Strategic Importance of Strained Ring Systems in Synthesis

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Compound of Interest

Compound Name:	1-(Bromomethyl)cyclopropane-1-carbonitrile
CAS No.:	98730-78-0
Cat. No.:	B1374661

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In the landscape of modern medicinal and agrochemical research, the pursuit of novel molecular architectures that confer enhanced biological activity, metabolic stability, and optimized pharmacokinetic profiles is paramount. Among the structural motifs employed to achieve these goals, the cyclopropane ring holds a unique position.^[1] Its inherent ring strain and rigid, three-dimensional geometry offer a powerful tool for medicinal chemists to constrain molecular conformations, thereby improving binding affinity and selectivity for biological targets. ^[1] **1-(Bromomethyl)cyclopropane-1-carbonitrile** emerges as a particularly valuable bifunctional reagent, integrating the strategic advantages of the cyclopropane core with two versatile and orthogonal reactive centers: a primary bromide and a nitrile. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals who seek to leverage its unique properties in complex synthetic applications.

PART 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible science. **1-(Bromomethyl)cyclopropane-1-carbonitrile** is systematically named according to IUPAC

conventions, though several synonyms are commonly encountered in chemical catalogs and literature.

- IUPAC Name: 1-(bromomethyl)cyclopropanecarbonitrile
- Synonyms:
 - 1-(Bromomethyl)-1-cyanocyclopropane[2]
 - 1-Bromomethyl-cyclopropyl-1-cyanide[2][3]
 - 1-Bromomethyl-cyclopropanecarbonitrile[2]
 - Cyclopropanecarbonitrile, 1-(bromomethyl)-[2]

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and reported physical properties is provided below for quick reference. This data is essential for laboratory handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	98730-78-0	[2][3]
Molecular Formula	C ₅ H ₆ BrN	[2][3][4]
Molecular Weight	160.01 g/mol	[2][4]
MDL Number	MFC16875700	[3]
Physical Form	Liquid	
Purity	Typically ≥98%	[4]
InChI Key	XWUVFNLWVDQBRJ- UHFFFAOYSA-N	
Storage Temperature	2-8°C, Sealed in dry conditions	[4]

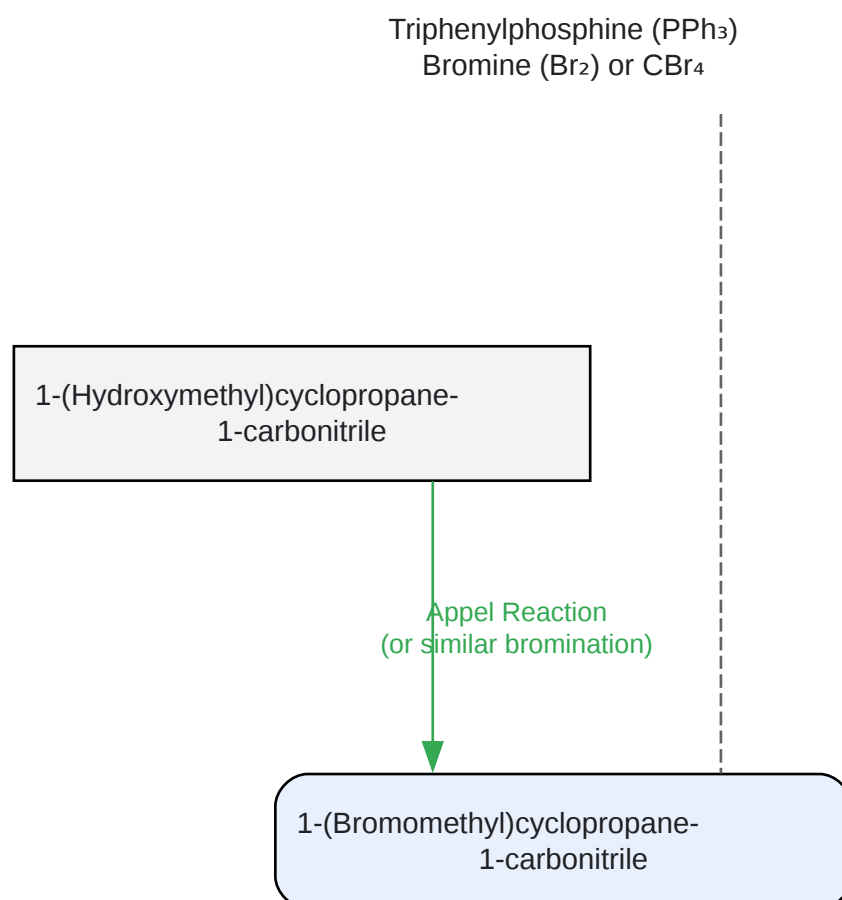
PART 2: Synthesis and Mechanistic Considerations

While various methods exist for the creation of substituted cyclopropanes, the synthesis of **1-(bromomethyl)cyclopropane-1-carbonitrile** typically involves the functionalization of a suitable precursor, such as 1-(hydroxymethyl)cyclopropane-1-carbonitrile. The critical transformation is the selective bromination of the primary alcohol without disturbing the adjacent nitrile or the cyclopropane ring.

A common and effective method for this conversion is the Appel reaction or a similar protocol using a phosphine and a bromine source. This approach is favored for its mild conditions, which are crucial for preserving the strained cyclopropane ring.

Plausible Synthetic Workflow

The following diagram illustrates a plausible and widely applicable synthetic route.



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Caption: Plausible synthetic route to the target compound via bromination.

Representative Experimental Protocol

Causality: This protocol is based on well-established procedures for converting primary alcohols to bromides, such as those described for analogous structures.[5] The use of triphenylphosphine and a bromine source like carbon tetrabromide or N-bromosuccinimide provides a high-yielding, selective transformation under mild conditions that avoid the harsh acids or high temperatures that could lead to ring-opening of the cyclopropane.

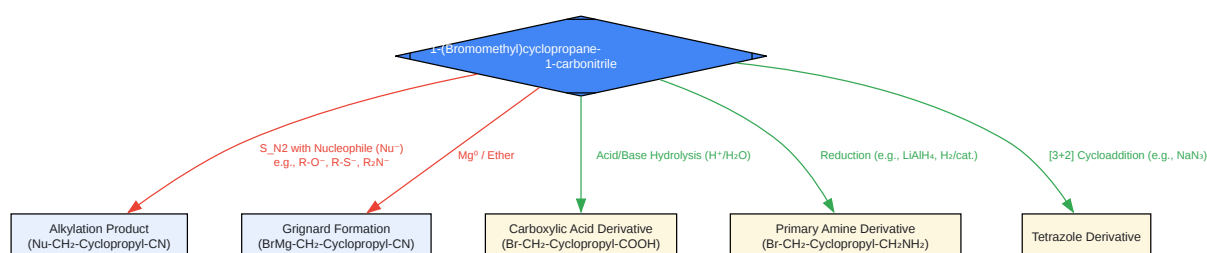
- **Inert Atmosphere:** To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1-(hydroxymethyl)cyclopropane-1-carbonitrile (1.0 eq) and a suitable anhydrous solvent such as acetonitrile (approx. 0.1 M concentration). Purge the system with an inert gas (e.g., Nitrogen or Argon).
- **Reagent Addition:** Add triphenylphosphine (1.1 eq) to the solution and stir until dissolved.
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the reaction upon addition of the bromine source.
- **Bromination:** Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

PART 3: Reactivity, Applications, and Strategic Value

The synthetic utility of **1-(bromomethyl)cyclopropane-1-carbonitrile** stems from its two distinct functional groups, which can be manipulated selectively or sequentially. This bifunctionality makes it a powerful building block for introducing the 1-cyanocyclopropylmethyl moiety into larger molecules.

Key Reaction Pathways

The bromomethyl group is an excellent electrophile for nucleophilic substitution (S_N2) reactions, while the nitrile group can be transformed into a variety of other functionalities.



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Sources

- 1. nbinno.com [nbinno.com]

- [2. 1-\(Bromomethyl\)-1-cyanocyclopropane | 98730-78-0 \[amp.chemicalbook.com\]](#)
- [3. chemcd.com \[chemcd.com\]](#)
- [4. 1-\(Bromomethyl\)cyclopropane-1-carbonitrile \[myskinrecipes.com\]](#)
- [5. US7572930B2 - Process for preparing 1-\(mercaptomethyl\)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents \[patents.google.com\]](#)
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